Cas no 1361567-22-7 (2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile)

2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile
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- Inchi: 1S/C14H9Cl3N2O/c1-20-14-8(2-3-18)4-10(7-19-14)9-5-11(15)13(17)12(16)6-9/h4-7H,2H2,1H3
- InChI Key: AELUJKRSTVKDQE-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1=CN=C(C(CC#N)=C1)OC)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 361
- Topological Polar Surface Area: 45.9
- XLogP3: 4.3
2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013030187-500mg |
2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile |
1361567-22-7 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
Alichem | A013030187-250mg |
2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile |
1361567-22-7 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
Alichem | A013030187-1g |
2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile |
1361567-22-7 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile Related Literature
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile
2-Methoxy-5-(3,4,5-Trichlorophenyl)Pyridine-3-Acetonitrile: A Comprehensive Overview
The compound 2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile, identified by the CAS number 1361567-22-7, is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group at position 2, a trichlorophenyl group at position 5, and an acetonitrile group at position 3. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in research and development.
Recent studies have highlighted the potential of 2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The trichlorophenyl group is known to enhance the compound's stability and bioavailability, while the acetonitrile group contributes to its ability to participate in various chemical reactions. These attributes make it a promising candidate for drug discovery programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its pharmacological applications, this compound has found utility in materials science. The pyridine ring structure provides a platform for the development of advanced materials with tailored electronic properties. For instance, studies have demonstrated that 1361567-22-7 can be used as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them ideal for gas storage and catalytic applications.
The synthesis of 2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the Friedel-Crafts alkylation for introducing the trichlorophenyl group and the nucleophilic substitution reaction for attaching the acetonitrile moiety. Recent advancements in catalysis have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
From an environmental perspective, researchers have investigated the biodegradation pathways of 1361567-22-7. Studies indicate that under aerobic conditions, the compound undergoes rapid transformation into less toxic metabolites. This finding is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 2-Methoxy-5-(3,4,5-trichlorophenyl)pyridine-3-acetonitrile (CAS No. 1361567-22-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovative research efforts, positioning it as a key player in advancing scientific knowledge and technological progress.
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